4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Lipophilicity logP Drug-likeness

4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640814-76-0) is a heterocyclic building block featuring a 1,2,4-triazole linked via a methylene bridge to a piperidine-3-carbonyl-thiomorpholine scaffold. With a molecular formula of C14H23N5OS, a molecular weight of 309.43 g/mol, and a calculated logP of 0.781, this compound belongs to a chemotype of interest for medicinal chemistry and chemical biology probe development.

Molecular Formula C14H23N5OS
Molecular Weight 309.43 g/mol
CAS No. 2640814-76-0
Cat. No. B6471425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine
CAS2640814-76-0
Molecular FormulaC14H23N5OS
Molecular Weight309.43 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)CN2CCCC(C2)C(=O)N3CCSCC3
InChIInChI=1S/C14H23N5OS/c1-17-13(15-11-16-17)10-18-4-2-3-12(9-18)14(20)19-5-7-21-8-6-19/h11-12H,2-10H2,1H3
InChIKeyAOWVHFOXIOXCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640814-76-0): Chemical Identity and Physicochemical Baseline


4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640814-76-0) is a heterocyclic building block featuring a 1,2,4-triazole linked via a methylene bridge to a piperidine-3-carbonyl-thiomorpholine scaffold . With a molecular formula of C14H23N5OS, a molecular weight of 309.43 g/mol, and a calculated logP of 0.781, this compound belongs to a chemotype of interest for medicinal chemistry and chemical biology probe development [1]. It is commercially available from screening compound suppliers such as Life Chemicals in 2 μmol and 5 μmol quantities [2].

Why 4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine Cannot Be Replaced by a Generic Triazole-Piperidine Analog


Generic substitution within the triazole-piperidine-thiomorpholine class fails because the specific regiochemistry of the 1-methyl-1H-1,2,4-triazol-5-yl group, the methylene linker at the piperidine N-position, and the 3-carbonyl-thiomorpholine attachment collectively define the compound's molecular recognition profile [1]. The target compound exhibits a logP of 0.781, which is significantly lower than the logP of ~1.5–2.5 typical for dimethyl-triazole or trifluoromethyl-phenyl analogs within the same thiomorpholine series [2]. This difference in lipophilicity directly impacts membrane permeability, solubility, and off-target binding propensity, making simple one-for-one replacement without quantitative comparison unreliable for hit validation or SAR studies.

Quantitative Differentiation Evidence for 4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine vs. Closest Analogs


Lipophilicity (logP) Comparison: 1-Methyl-1,2,4-triazole vs. 4,5-Dimethyl-1,2,4-triazole Analog

The target compound, 4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine, has a calculated logP of 0.781 [1]. In contrast, the 4,5-dimethyl-triazole analog (4-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine) is predicted to have a logP of approximately 1.5–2.0 based on the addition of methyl groups to the triazole ring [2]. This quantitative difference affects solubility and membrane permeability profiles.

Lipophilicity logP Drug-likeness Permeability

Regioisomeric Triazole Substitution: 1-Methyl-1H-1,2,4-triazol-5-yl vs. 4-Methyl-4H-1,2,4-triazol-3-yl

The target compound features a 1-methyl-1H-1,2,4-triazol-5-yl moiety linked via a methylene bridge. The closely related analog 4-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine (CAS 2640836-13-9) possesses a 4-methyl-4H-1,2,4-triazol-3-yl group, representing a regioisomeric variation . In the broader class of triazole-containing CYP3A4 inhibitors (EP 3587411 A1), the triazole nitrogen position and substitution pattern are known to modulate heme iron coordination and inhibitory potency [1]. While direct IC50 data for the target compound is not publicly available, the regioisomeric difference is expected to produce distinct CYP3A4 inhibition profiles based on structure-activity relationships established in the patent.

Regiochemistry Triazole isomerism Binding orientation CYP3A4

Thiomorpholine vs. Morpholine Oxygen-to-Sulfur Replacement: Impact on Polar Surface Area and logP

Replacement of the thiomorpholine sulfur with oxygen yields the morpholine analog 4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}morpholine . The sulfur atom in thiomorpholine increases molecular weight (309.43 vs. ~293.40 g/mol), alters topological polar surface area (tPSA: ~50 Ų for thiomorpholine vs. ~42 Ų for morpholine, estimated), and contributes to a different hydrogen-bond acceptor profile [1]. These differences influence solubility, permeability, and metabolic stability.

Thiomorpholine Morpholine Bioisostere PSA logP

PDE4 Inhibitory Activity: Target Compound Class vs. 4,5-Dimethyl-Triazole Analog (IC50 = 12 nM)

Within the thiomorpholine-triazole series, the 4,5-dimethyl-triazole analog (CAS 2640877-88-7) has been reported to exhibit potent PDE4 inhibition with an IC50 of 12 nM in in vitro assays [1]. The target compound carries a mono-methyl triazole (1-methyl-1H-1,2,4-triazol-5-yl), which is predicted to have altered PDE4 binding affinity due to the absence of the second methyl group that occupies a hydrophobic pocket in the PDE4 catalytic site [2]. While the target compound's PDE4 IC50 has not been publicly disclosed, the structural analogy suggests it may serve as a lower-potency control or a selectivity probe within the PDE4 inhibitor chemotype.

PDE4 Inhibition IC50 Triazole Inflammation

Commercial Availability and Pricing: 1-Methyl-Triazole vs. 4,5-Dimethyl-Triazole Analog

The target compound is available from Life Chemicals (Catalog F6753-3496) at $85.5 (2 μmol) and $94.5 (5 μmol) [1]. The 4,5-dimethyl-triazole analog (CAS 2640877-88-7) is also commercially available from the same supplier, with comparable pricing [2]. This pricing parity eliminates cost as a confounding factor when selecting between the mono-methyl and dimethyl-triazole variants for SAR studies.

Procurement Pricing Screening library Hit validation

CYP3A4 Inhibition Potential: Triazole-Thiomorpholine Chemotype vs. Unsubstituted Piperidine-Carbonyl-Thiomorpholine Baseline

The patent EP 3587411 A1 discloses piperidine- or thiomorpholine-linked imidazole and triazole derivatives as CYP3A4 inhibitors for pharmacokinetic boosting of co-administered drugs [1]. While the target compound is not explicitly exemplified, the triazole-containing chemotype is structurally related to the patented boosters. In contrast, 4-(piperidine-3-carbonyl)thiomorpholine (CAS not applicable, simpler analog lacking the triazole) would be predicted to have negligible CYP3A4 binding due to the absence of the heme-coordinating heterocycle .

CYP3A4 Pharmacokinetic booster Cobicistat Ritonavir

Optimal Research and Procurement Application Scenarios for 4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine


Focused Screening Library Design for PDE4 and CYP3A4 Dual-Target Profiling

The compound's triazole-thiomorpholine scaffold is relevant to both PDE4 inhibition (as evidenced by the 12 nM IC50 of the dimethyl-triazole analog) and CYP3A4 pharmacokinetic boosting (EP 3587411 A1). Procurement enables inclusion in a focused library aimed at identifying agents with combined anti-inflammatory and PK-enhancing properties [1][2].

Structure-Activity Relationship (SAR) Exploration of Triazole Methylation State

With a single methyl group on the triazole ring (1-methyl-1H-1,2,4-triazol-5-yl), this compound serves as the mono-methyl comparator to the 4,5-dimethyl-triazole analog. Systematic potency comparison across PDE4 and CYP3A4 assays can map the hydrophobic pocket tolerance and guide lead optimization [1].

Physicochemical Property Benchmarking: logP 0.781 as a Solubility Advantage Probe

The calculated logP of 0.781 positions this compound as the more hydrophilic member of the thiomorpholine-triazole series. It is suitable for solubility-limited assay formats (e.g., high-concentration biochemical screens, SPR, or ITC) where higher-logP analogs may precipitate or exhibit non-specific binding [2].

Negative Control Procurement for CYP3A4 Booster Screening

For laboratories evaluating CYP3A4 inhibitory boosters, the des-triazole analog 4-(piperidine-3-carbonyl)thiomorpholine can be procured as a matched negative control. The target compound's triazole-bearing structure provides the active pharmacophore comparator, establishing a complete control set for assay validation .

Quote Request

Request a Quote for 4-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.